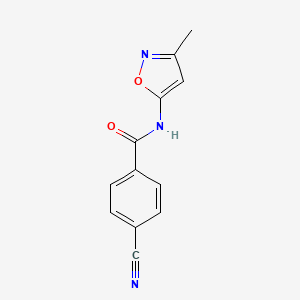![molecular formula C16H20N2O6 B2499167 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1351607-49-2](/img/structure/B2499167.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic molecule that appears to be related to the field of organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the 2,3-dihydrobenzo[1,4]dioxine and tetrahydro-2H-pyran rings are present in the compounds discussed in the papers. These structural features are often found in molecules with potential biological activity.
Synthesis Analysis
The synthesis of related compounds involves multicomponent transformations and tandem catalytic processes. For instance, the synthesis of a compound with a 2,3-dihydrobenzo[1,4]dioxine moiety was achieved through a palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method shows the potential for creating complex molecules with the dihydrobenzodioxine structure, which could be adapted for the synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray diffraction analysis. This method provides detailed information about the stereochemistry and conformation of the molecules . The presence of the dihydrobenzodioxine and tetrahydro-2H-pyran rings suggests that the compound may have a complex three-dimensional structure, which could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The synthesis of related compounds involves the use of electrophilic and nucleophilic components in a multicomponent reaction, indicating that the compound may also be synthesized through similar reactions . The presence of oxalamide suggests potential for further functionalization through reactions involving amide bonds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide are not provided, related compounds with dihydrobenzodioxine and tetrahydro-2H-pyran moieties are likely to exhibit properties relevant to their solubility, stability, and potential biological activity. The synthesis and structural elucidation of these compounds suggest that they may have applications in biomedical fields, particularly due to their complex structures and the presence of multiple stereocenters .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including a detailed analysis of their structure using various spectroscopic techniques and X-ray crystallography. This research contributes to understanding the structural properties and potential bioactivities of compounds similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide (Titi et al., 2020).
Antioxidant Activity
- Research by Chkirate et al. (2019) examined the antioxidant activity of pyrazole-acetamide derivatives. This study is relevant because it explores the antioxidant properties of chemical structures related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, providing insights into potential health-related applications (Chkirate et al., 2019).
Catalytic Applications
- Amoozadeh et al. (2018) detailed the use of nano titania-supported sulfonic acid as a catalyst for synthesizing derivatives, including tetrahydrobenzo[b]pyran structures. This research highlights the potential of using similar compounds for catalytic applications in chemical synthesis (Amoozadeh et al., 2018).
Anticancer Properties
- Gomha et al. (2016) synthesized new bis-pyrazolyl-thiazoles incorporating thiophene, demonstrating promising anti-tumor activities. The relevance of this study lies in its exploration of compounds with a structural resemblance to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide, which may imply similar anticancer properties (Gomha et al., 2016).
Antimicrobial Applications
- Kittakoop et al. (2004) identified new antimycobacterial dibenzo[b,f]oxepins, demonstrating their effectiveness against specific bacterial strains. This study is pertinent as it explores antimicrobial properties of compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide (Kittakoop et al., 2004).
Mecanismo De Acción
Target of Action
Related compounds have been known to interact with chromatin-bound nuclear proteins that facilitate dna repair processes .
Mode of Action
It’s worth noting that similar compounds have been observed to catalyze the poly (adp)ribosylation (parylation) of dna damage repair-associated target proteins .
Biochemical Pathways
Related compounds have been known to influence the up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Result of Action
Related compounds have been observed to contribute to the electroluminescent process .
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-14(17-10-16(21)3-5-22-6-4-16)15(20)18-11-1-2-12-13(9-11)24-8-7-23-12/h1-2,9,21H,3-8,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDROODUWEHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2499094.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)

